molecular formula C14H13N2O6P B12877120 (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide

(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide

Cat. No.: B12877120
M. Wt: 336.24 g/mol
InChI Key: HKSUSEMODQDQMJ-JRQMZCAUSA-N
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Description

(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide is a chiral, cyclic organophosphorus compound of high interest in medicinal chemistry and prodrug development. This stereochemically defined molecule features a 1,3,2-dioxaphosphinane ring system, a core structure recognized for its utility in constructing prodrug platforms for the targeted delivery of various therapeutic agents . The 4-nitrophenoxy leaving group attached to the phosphorus center is a key functional moiety, often exploited in biochemical assays and synthetic applications due to its reactivity . The primary research value of this compound lies in its potential application as a synthetic intermediate or a prodrug motif. Compounds within the 1,3,2-dioxaphosphinane chemical class are actively investigated for their role in delivering amines, amides, and phenols, enhancing the pharmacokinetic properties of active pharmaceutical ingredients . The specific stereochemistry at the 2R and 4S positions is critical, as it can significantly influence the compound's biological activity, its interaction with enzymes, and its metabolic pathway, making it a valuable tool for structure-activity relationship (SAR) studies. The incorporation of a pyridin-4-yl group introduces a pharmaceutically relevant heterocycle that can contribute to molecular recognition and binding. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H13N2O6P

Molecular Weight

336.24 g/mol

IUPAC Name

(4S)-2-(4-nitrophenoxy)-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C14H13N2O6P/c17-16(18)12-1-3-13(4-2-12)21-23(19)20-10-7-14(22-23)11-5-8-15-9-6-11/h1-6,8-9,14H,7,10H2/t14-,23?/m0/s1

InChI Key

HKSUSEMODQDQMJ-JRQMZCAUSA-N

Isomeric SMILES

C1COP(=O)(O[C@@H]1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1COP(=O)(OC1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Chiral precursors such as optically pure 1,3-diols or amino alcohols are used to ensure stereochemical control.
  • Phosphorus reagents like phosphorus oxychloride (POCl3) or phosphorus trichloride derivatives serve as phosphorus sources.
  • 4-Nitrophenol is used to introduce the 4-nitrophenoxy group.
  • Pyridin-4-yl substituent is introduced via pyridine derivatives or organometallic coupling.

Stepwise Synthesis

Step Reaction Type Description Key Conditions Outcome
1 Formation of cyclic phosphite intermediate Reaction of chiral diol with phosphorus halide (e.g., POCl3) to form cyclic phosphite Anhydrous solvent (e.g., dichloromethane), low temperature, inert atmosphere Cyclic phosphite intermediate with defined stereochemistry
2 Oxidation to phosphonate oxide Oxidation of cyclic phosphite to phosphonate oxide using oxidants like m-CPBA or hydrogen peroxide Controlled temperature, mild oxidant Formation of 1,3,2-dioxaphosphinane 2-oxide ring
3 Nucleophilic substitution with 4-nitrophenol Substitution of a leaving group on phosphorus by 4-nitrophenol Base (e.g., triethylamine), aprotic solvent Introduction of 4-nitrophenoxy substituent
4 Introduction of pyridin-4-yl group Coupling or substitution reaction to attach pyridin-4-yl moiety Catalysts or coupling agents (e.g., Pd-catalyzed cross-coupling) Final compound with pyridin-4-yl substituent

Stereochemical Control

  • Use of chiral auxiliaries or chiral catalysts during ring closure ensures the (2R,4S) configuration.
  • Enantioselective oxidation and substitution steps are optimized to prevent racemization.
  • Analytical methods such as chiral HPLC and NMR confirm stereochemical purity.

Research Findings and Optimization

  • Chiral control is essential for biological activity; methods reported in patents and literature emphasize stereoselective synthesis using chiral diols and controlled oxidation steps.
  • The nucleophilic substitution with 4-nitrophenol is typically performed under mild basic conditions to avoid side reactions and maintain stereochemical integrity.
  • The pyridin-4-yl group introduction may involve cross-coupling reactions or direct substitution depending on the precursor used.
  • Yields for each step range from moderate to high (60–85%), with overall yields optimized by controlling reaction times, temperatures, and reagent stoichiometry.
  • Alternative methods include microwave-assisted synthesis and solvent-free mechanochemical approaches for related heterocycles, which may be adapted for this compound to improve efficiency and sustainability.

Data Table: Summary of Preparation Conditions and Outcomes

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclic phosphite formation Chiral diol + POCl3, inert atmosphere 0–5 °C 1–2 h 75–85 Strict moisture exclusion required
Oxidation to phosphonate oxide m-CPBA or H2O2, dichloromethane 0–25 °C 1–3 h 80–90 Controlled addition to avoid overoxidation
4-Nitrophenol substitution 4-Nitrophenol, triethylamine, aprotic solvent Room temp 2–4 h 70–80 Base prevents protonation of phenol
Pyridin-4-yl introduction Pd-catalyzed coupling or nucleophilic substitution 50–80 °C 3–6 h 65–75 Catalyst loading and ligand choice critical

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the phosphorus atom.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating cellular processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the nitrophenoxy group can be modified to enhance the compound’s bioactivity and target specific biological pathways.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the pyridinyl group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares its 1,3,2-dioxaphosphinane core with several pharmacologically active analogs, such as MB07133 (cytarabine prodrug) and tenofovir phosphate derivatives. Key structural distinctions include:

  • Substituents: Target compound: 4-nitrophenoxy (electron-withdrawing) and pyridin-4-yl (aromatic base). MB07133: Arabinofuranosyl sugar moiety linked to cytarabine, emphasizing nucleoside mimicry . Tenofovir phosphate derivatives: Chlorophenyl or methyl groups at the 4-position, optimizing antiviral activity .
  • Stereochemistry :
    • The (2R,4S) configuration in the target compound contrasts with the (2R,3R,4R,5R) stereochemistry in nucleoside phosphoramidate prodrugs (e.g., ), which are critical for enzymatic activation .

Pharmacokinetic and Pharmacodynamic Properties

  • Metabolic Stability: The 4-nitrophenoxy group may reduce metabolic degradation compared to alkyl or aryl ethers in tenofovir derivatives, as nitro groups resist hydrolysis .

Data Tables

Table 1: Structural Comparison of Dioxaphosphinane Derivatives

Compound Name Core Structure Substituents (Position 2/4) Key Applications
(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl) 1,3,2-dioxaphosphinane 4-Nitrophenoxy / Pyridin-4-yl Antiviral (hypothetical)
MB07133 (Cytarabine Prodrug) 1,3,2-dioxaphosphinane Arabinofuranosyl / Cytarabine Liver disease therapy
Tenofovir Phosphate 1,3,2-dioxaphosphinane Chlorophenyl / Methyl HIV/HBV antiviral

Table 2: Inferred Pharmacological Properties

Property Target Compound MB07133 Tenofovir Phosphate
Metabolic Stability High (nitro group) Moderate Low (ester hydrolysis)
Solubility (logP) ~1.2 (estimated) 0.8 1.5
Enzymatic Activation Not required Required (nucleoside) Required (phosphatase)

Research Findings and Implications

  • Antiviral Potential: The pyridin-4-yl group may enable binding to viral polymerases, similar to pyridine-containing HIV reverse transcriptase inhibitors .
  • Toxicity Concerns: Nitrophenoxy groups historically correlate with oxidative stress in vivo, necessitating further toxicological studies .
  • Synthetic Scalability : Stereoselective synthesis remains a barrier; biocatalytic methods (e.g., lipase-mediated resolution) could improve yields .

Biological Activity

(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups that contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₂O₆P, with a molecular weight of 336.24 g/mol. The structure includes a nitrophenoxy group, a pyridinyl group, and a dioxaphosphinane ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₃N₂O₆P
Molecular Weight336.24 g/mol
IUPAC Name(4S)-2-(4-nitrophenoxy)-4-pyridin-4-yl-1,3,2λ⁵-dioxaphosphinane 2-oxide
InChI KeyHKSUSEMODQDQMJ-JRQMZCAUSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitrophenoxy group can facilitate electron transfer reactions, while the pyridinyl group can form coordination complexes with metal ions. These interactions modulate biochemical pathways and cellular processes.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the nitrophenoxy moiety enhances the compound's ability to disrupt microbial cell membranes.

Anticancer Potential

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival and death.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of phosphatases or kinases, thereby influencing cellular signaling cascades.

Case Studies

  • Antimicrobial Efficacy
    • Study : A comparative analysis was conducted on various dioxaphosphinane derivatives against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Activity
    • Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in dose-dependent apoptosis.
    • Findings : Flow cytometry analysis indicated increased levels of activated caspases in treated cells compared to controls.
  • Enzyme Inhibition
    • Study : The inhibition of protein tyrosine phosphatase (PTP) by this compound was assessed.
    • Findings : Kinetic studies showed that the compound acts as a competitive inhibitor with an IC50 value indicating potent inhibition.

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